Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate
Description
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate is a benzoimidazole derivative featuring a trifluoromethyl (-CF₃) group and an ethyl propanoate ester. The benzoimidazole core contributes to its aromatic and heterocyclic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The ethyl ester moiety influences solubility and hydrolysis kinetics, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs .
Properties
Molecular Formula |
C13H15F3N2O2 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-11(19)7-8-12(13(14,15)16)17-9-5-3-4-6-10(9)18-12/h3-6,17-18H,2,7-8H2,1H3 |
InChI Key |
YPFPNFPSPNFSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(NC2=CC=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl propanoate under acidic or basic conditions.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites in biological systems.
Nucleophilic Substitution at the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack, though direct substitution on CF is rare. Indirect reactivity includes:
-
Deuterium Exchange : Under strongly acidic conditions (DO/DCl), partial H/D exchange occurs at the C-2 position adjacent to CF, confirmed by -NMR.
-
Radical Reactions : Photochemical or radical initiators (e.g., AIBN) promote C–F bond cleavage, forming difluoromethyl intermediates.
Imidazole Ring Functionalization
The benzimidazole core participates in electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 5-Nitro derivative | 62% |
| Sulfonation | SO/HSO, 60°C | 5-Sulfo derivative | 45% |
Mechanistic Insight : The trifluoromethyl group directs electrophiles to the para position relative to itself, enhancing regioselectivity .
Coordination with Metal Ions
The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn, Cu):
-
Formation of a 1:1 complex with ZnCl in ethanol, characterized by UV-Vis () and ESI-MS ().
Biological Activity and Target Interactions
The compound exhibits modulatory effects on enzymes and receptors due to its lipophilic trifluoromethyl group:
Mechanism : The trifluoromethyl group enhances membrane permeability, while the protonated imidazole nitrogen (pK ≈ 6.5) facilitates binding to acidic residues in active sites .
Photochemical Degradation
Under UV light (254 nm), the compound undergoes:
-
Ester cleavage : Formation of propanoic acid and ethanol.
-
Ring-opening : Generation of a quinonoid intermediate, detected via transient absorption spectroscopy ().
Comparative Reactivity with Structural Analogs
Data from PubChem entries ( ) highlight key differences:
Trend : The trifluoromethyl group accelerates hydrolysis but slightly reduces electrophilic substitution yields compared to non-fluorinated analogs .
Scientific Research Applications
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (Compound 12, )
- Structural Features: Contains a nitro (-NO₂) group at the 7-position and a methyl ester instead of ethyl.
- Physicochemical Properties :
- The nitro group increases electron-withdrawing effects, reducing logP compared to the target compound.
- Methyl ester may hydrolyze faster in vivo than ethyl esters, affecting bioavailability.
Ethyl 3-[4-cyano-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazol-2-yl]propanoate ()
- Structural Features: Pyrido-benzimidazole fused ring system with cyano (-CN) and 2-methylimidazole substituents.
- Physicochemical Properties: Extended aromatic system increases molecular weight (MW: ~437 Da), reducing aqueous solubility.
- Pharmacological Implications : The pyrido extension may improve binding to hydrophobic pockets in enzymes, but larger size could hinder blood-brain barrier penetration .
Dabigatran Impurity 15 ()
- Structural Features: Benzo[d]imidazole core linked to pyridinyl via carboxamido bridges and a cyanophenyl group.
- Physicochemical Properties: Polar carboxamido and cyanophenyl groups increase hydrophilicity (logP ~2.5).
- Pharmacological Implications : Structural complexity may enhance selectivity for thrombin inhibition but introduce metabolic liabilities (e.g., ester hydrolysis) .
Comparative Data Table
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Temperature | Reflux (100°C) | 80°C with stirring | +12% |
| Atmosphere | Ambient | Argon | +8% |
| Purification | Recrystallization | Column chromatography | +20% |
| Data from . |
Q. Key Recommendations for Researchers :
- Prioritize inert conditions and spectroscopic validation for reproducibility.
- Use computational tools to pre-screen analogs before synthesis.
- Address environmental fate early in drug development pipelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
